molecular formula C15H16FN3O3S B2777239 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2191212-88-9

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No. B2777239
CAS RN: 2191212-88-9
M. Wt: 337.37
InChI Key: RYCOBKZSBVDCSI-UHFFFAOYSA-N
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Description

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a derivative of 1,3,4-thiadiazole . 1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have shown significant therapeutic potential and possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .


Molecular Structure Analysis

1,3,4-thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, have been described as selective inhibitors of glutaminase 1 (gls1) .

Mode of Action

Based on its structural similarity to known gls1 inhibitors , it may interact with GLS1 to inhibit its activity. GLS1 is an enzyme that converts glutamine into glutamate, a critical step in several metabolic pathways.

Biochemical Pathways

The inhibition of GLS1 affects several biochemical pathways. The most significant is the disruption of glutaminolysis, a metabolic pathway where glutamine is converted into glutamate. This disruption can affect cellular energy production and other downstream processes that rely on these metabolites .

Pharmacokinetics

The metabolism and excretion of these compounds can vary significantly depending on their specific chemical structure .

Result of Action

The inhibition of GLS1 by this compound could potentially lead to a decrease in the production of glutamate. This could disrupt several cellular processes, including energy production and signal transduction. The exact cellular effects would depend on the specific cell type and the role of glutaminolysis in its metabolism .

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives include further exploration of their therapeutic potential and the development of new, effective drugs and anticancer strategies . The goal is to modify the structure of known derivatives with documented activity to design new antitumor agents .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-21-13-3-2-10(8-12(13)16)14(20)19-6-4-11(5-7-19)22-15-18-17-9-23-15/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCOBKZSBVDCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

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